molecular formula C18H14O7 B5519217 [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate

Cat. No.: B5519217
M. Wt: 342.3 g/mol
InChI Key: OKTPIDFXXNXPLG-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Researchers are investigating its ability to interact with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its antioxidant and anti-inflammatory properties make it a candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Safety and Hazards

The safety information for “3-[(4-Methoxyphenoxy)methyl]-3-oxetanecarboxylic acid” indicates it is classified as Acute Tox. 4 Oral .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenoxy and methyl carbonate groups. The key steps in the synthesis may include:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the reaction of the chromen-4-one core with 4-methoxyphenol in the presence of a suitable catalyst.

    Addition of the Methyl Carbonate Group: The final step involves the reaction of the intermediate compound with methyl chloroformate under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

    Substitution: The methoxyphenoxy and methyl carbonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to the formation of various functionalized derivatives.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit inflammatory pathways by modulating the activity of enzymes and signaling molecules involved in the inflammatory response. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Methoxyphenyl)-4-oxochromen-7-yl] methyl carbonate: This compound has a similar structure but lacks the methoxyphenoxy group.

    [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] ethyl carbonate: This compound has an ethyl carbonate group instead of a methyl carbonate group.

    [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] propyl carbonate: This compound has a propyl carbonate group instead of a methyl carbonate group.

Uniqueness

The uniqueness of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its antioxidant and anti-inflammatory activities, while the methyl carbonate group contributes to its stability and solubility.

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O7/c1-21-11-3-5-12(6-4-11)24-16-10-23-15-9-13(25-18(20)22-2)7-8-14(15)17(16)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTPIDFXXNXPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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